Flavanone-d5 chemical properties and structure
Flavanone-d5 chemical properties and structure
An In-Depth Technical Guide to Flavanone-d5: Properties, Analysis, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Flavanone-d5, a deuterated analog of the flavonoid flavanone. Designed for researchers, scientists, and professionals in drug development and analytical chemistry, this document delves into the molecule's core chemical properties, structural characteristics, and its critical role as an internal standard in quantitative mass spectrometry. We will explore the causality behind its application in pharmacokinetic and metabolic studies, provide validated experimental protocols, and present a framework for its effective use in the laboratory.
Introduction: The Significance of Isotopic Labeling in Flavonoid Research
Flavanones are a class of flavonoids abundant in citrus fruits that exhibit a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.[1][2][3] The parent compound, flavanone, forms the structural backbone for many of these naturally occurring molecules.[4] To accurately study the absorption, distribution, metabolism, and excretion (ADME) of flavanones, a robust and precise analytical methodology is paramount.
Flavanone-d5 (2-(phenyl-d5)-2,3-dihydrochromen-4-one) is a stable, isotopically labeled version of flavanone where the five hydrogen atoms on the B-ring phenyl group are replaced with deuterium. This substitution makes it an indispensable tool in analytical chemistry, particularly for isotope dilution mass spectrometry (IDMS). Its chemical behavior is nearly identical to its unlabeled counterpart, yet its increased mass allows it to be distinguished by a mass spectrometer. This property enables its use as an ideal internal standard, correcting for sample loss during preparation and variations in instrument response, thereby ensuring highly accurate and precise quantification of endogenous flavanone in complex biological matrices.[]
Chemical Structure and Physicochemical Properties
The foundational structure of Flavanone-d5 is the 2-phenyl-2,3-dihydrochromen-4-one skeleton.[4] The key modification is the replacement of all five protons on the pendant phenyl ring (B-ring) with deuterium atoms. This strategic placement ensures metabolic stability of the label, as this ring is less susceptible to enzymatic hydroxylation compared to other positions on the flavonoid scaffold.
Structural Representation:
Data Presentation: Physicochemical Properties
The key properties of Flavanone-d5 are summarized below, with data for its non-deuterated analog provided for comparison.
| Property | Flavanone-d5 | Flavanone (Unlabeled) |
| IUPAC Name | 2-(2,3,4,5,6-pentadeuteriophenyl)-2,3-dihydrochromen-4-one[] | 2-phenyl-2,3-dihydrochromen-4-one[4] |
| CAS Number | 146196-91-0[6] | 487-26-3[4] |
| Molecular Formula | C₁₅H₇D₅O₂[6] | C₁₅H₁₂O₂[4] |
| Molecular Weight | 229.29 g/mol [6] | 224.25 g/mol [4] |
| Appearance | Typically a white to off-white solid | White to pale yellow crystalline solid |
| Solubility | Soluble in methanol, acetone, chloroform[7] | Soluble in methanol, acetone, chloroform |
Synthesis and Analytical Characterization
Expertise & Experience: Understanding the synthesis and characterization of Flavanone-d5 is crucial for verifying its identity, purity, and suitability for quantitative applications.
General Synthesis Route
The synthesis of flavanones is typically achieved via the cyclization of a corresponding 2'-hydroxychalcone.[2][8] This precursor is formed through a Claisen-Schmidt condensation between a substituted 2'-hydroxyacetophenone and a benzaldehyde.[8][9]
For Flavanone-d5, the key is the use of a deuterated starting material. The synthesis involves:
-
Claisen-Schmidt Condensation: Reaction of 2'-hydroxyacetophenone with benzaldehyde-d5. The deuterated benzaldehyde is the source of the five deuterium atoms.
-
Cyclization: The resulting 2'-hydroxychalcone-d5 is then subjected to acid- or base-catalyzed intramolecular cyclization to yield Flavanone-d5.[2][8]
Characterization by Mass Spectrometry (MS)
Mass spectrometry is the definitive technique for confirming the identity and isotopic enrichment of Flavanone-d5. In electrospray ionization (ESI), the protonated molecule [M+H]⁺ will appear at m/z 230.3, a 5-dalton shift from the unlabeled flavanone's [M+H]⁺ at m/z 225.3.
The fragmentation pattern, particularly via tandem MS (MS/MS), is also characteristic. Flavanones typically undergo a retro-Diels-Alder (RDA) reaction, cleaving the C-ring.[10][11] This provides structural confirmation and allows for the development of highly selective Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) methods for quantification.
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unambiguous structural elucidation.
-
¹H-NMR: The most notable feature in the proton NMR spectrum of Flavanone-d5 is the absence of signals in the aromatic region corresponding to the B-ring (typically δ 7.3-7.5 ppm). The remaining protons on the A- and C-rings will show their characteristic signals.[12]
-
¹³C-NMR: The carbon signals for the deuterated B-ring will be present but may show splitting due to C-D coupling and will have significantly reduced intensity in proton-decoupled spectra due to the loss of the Nuclear Overhauser Effect (NOE).
Application in Pharmacokinetic and Metabolic Studies
Trustworthiness: The use of a stable isotope-labeled internal standard like Flavanone-d5 is the gold standard for pharmacokinetic (PK) studies, as it establishes a self-validating system within each sample.
Flavonoids, upon ingestion, are extensively metabolized by Phase I and Phase II enzymes, primarily in the small intestine and liver.[13][14] The parent compounds are often found in very low concentrations in plasma, with the majority circulating as glucuronidated and sulfated conjugates.[15][16] This extensive metabolism makes accurate quantification of the parent compound challenging without a proper internal standard.
Flavanone-d5 is used to precisely quantify native flavanone and its metabolites in biological samples (e.g., plasma, urine) following administration.[17] Its near-identical extraction recovery and ionization efficiency to the unlabeled analyte compensate for variations, leading to highly reliable data on the compound's true concentration and pharmacokinetic profile.[15][16]
Mandatory Visualization: Flavanone Metabolism Pathway
The following diagram illustrates the primary metabolic transformations flavanone undergoes in the body. Flavanone-d5 is used to trace and quantify this process.
Caption: Metabolic pathway of flavanone in the body.
Experimental Protocols: Quantitative Analysis Workflow
Authoritative Grounding: The following protocols are based on established methodologies for bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17][18]
Protocol 1: Sample Preparation from Human Plasma
This protocol describes a protein precipitation method for extracting flavanone from plasma.
-
Aliquoting: Transfer 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of Flavanone-d5 working solution (e.g., 1 µg/mL in methanol) to each sample, calibrator, and quality control (QC) sample. Vortex briefly.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Mixing: Vortex vigorously for 1 minute to ensure complete mixing and protein denaturation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid). Vortex to dissolve the residue.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: LC-MS/MS Method Parameters
These are typical starting parameters that must be optimized for the specific instrument used.
Table 1: HPLC Parameters
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 10% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
Table 2: MS/MS Parameters (Positive ESI Mode)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Flavanone | 225.1 | 121.1 (RDA fragment) | 20 |
| Flavanone-d5 | 230.1 | 126.1 (RDA fragment) | 20 |
Mandatory Visualization: Bioanalytical Workflow
This diagram outlines the complete process from sample collection to data analysis.
Caption: Workflow for quantitative bioanalysis using Flavanone-d5.
Conclusion
Flavanone-d5 is a high-purity, stable isotope-labeled compound that serves as an essential tool for researchers in pharmacology, toxicology, and food science. Its utility as an internal standard provides the foundation for developing robust, accurate, and reproducible analytical methods for the quantification of flavanone in complex matrices. By enabling precise measurements, Flavanone-d5 facilitates a deeper understanding of the pharmacokinetics and metabolism of this important class of dietary flavonoids, ultimately supporting the validation of their potential health benefits.
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